molecular formula C11H25NO3 B15239651 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol

2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol

Cat. No.: B15239651
M. Wt: 219.32 g/mol
InChI Key: QRCIPRVLWCZAED-UHFFFAOYSA-N
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Description

2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol is a tertiary amine-functionalized ethoxyethanol derivative. Its structure comprises a 2-ethoxyethanol backbone substituted with a 4-methoxy-4-methylpentan-2-yl amino group. This compound is hypothesized to exhibit surfactant-like properties due to its amphiphilic structure, combining hydrophilic (ethoxyethanol and hydroxyl groups) and hydrophobic (branched alkyl chain) moieties.

Properties

Molecular Formula

C11H25NO3

Molecular Weight

219.32 g/mol

IUPAC Name

2-[2-[(4-methoxy-4-methylpentan-2-yl)amino]ethoxy]ethanol

InChI

InChI=1S/C11H25NO3/c1-10(9-11(2,3)14-4)12-5-7-15-8-6-13/h10,12-13H,5-9H2,1-4H3

InChI Key

QRCIPRVLWCZAED-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)NCCOCCO

Origin of Product

United States

Preparation Methods

The synthesis of 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol involves several steps. One common method includes the reaction of 4-methoxy-4-methylpentan-2-amine with ethylene oxide under controlled conditions to form the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve bulk manufacturing processes, including the use of high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy and methylpentan-2-yl groups contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical processes .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Key Substituents Backbone Functional Groups Reference
Target Compound 4-Methoxy-4-methylpentan-2-yl amino 2-ethoxyethanol Amine, hydroxyl, methoxy
YTK-A76 3,4-Bis(benzyloxy)benzyl amino 2-ethoxyethanol Amine, hydroxyl, benzyloxy
PEG-amine 3-Aminopropoxy 2-ethoxyethanol Amine, hydroxyl, ether
2-[(3-Methylpentan-2-yl)amino]ethan-1-ol 3-Methylpentan-2-yl amino Ethanolamine Amine, hydroxyl
2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol Propargyloxy 2-ethoxyethanol Alkyne, hydroxyl, ether

Key Observations :

  • The target compound shares a 2-ethoxyethanol backbone with YTK-A76 and PEG-amine but differs in the amino substituent.
  • Its branched methoxy-alkyl chain contrasts with YTK-A76’s aromatic benzyloxy groups and PEG-amine’s linear propoxy chain.
  • Simpler analogs like 2-[(3-methylpentan-2-yl)amino]ethan-1-ol lack the ethoxy spacer, reducing hydrophilicity .

Physicochemical Properties

Table 2: Thermophysical Properties of Related Ethoxyethanol Derivatives
Compound Density (g/cm³) Viscosity (mPa·s) Refractive Index (nD) Reference
2-(2-Methoxyethoxy)ethanol 1.023 4.5 1.426
PEG-amine*
YTK-A76*

Key Observations :

  • The methoxyethoxy group in 2-(2-methoxyethoxy)ethanol enhances hydrophilicity compared to the target compound’s methoxy-alkyl amino group, likely reducing viscosity .
  • PEG-amine’s association constants (KA = 2468 M⁻¹) with crown ethers suggest strong molecular recognition capabilities, a trait the target compound may share due to its amine group .

Key Observations :

  • The target compound’s synthesis may involve reductive amination, similar to YTK-A76, using a branched aldehyde and 2-(2-aminoethoxy)ethanol .
  • Etherification strategies (e.g., MEMCl activation) used in could apply to methoxy-alkyl chain installation .

Biological Activity

2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol is a chemical compound that has garnered interest in scientific research due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H25NO3
  • Molecular Weight : 219.3211 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from the molecular formula.

Synthesis

The synthesis of 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol typically involves the reaction of 4-methoxy-4-methylpentan-2-amine with ethylene glycol derivatives. This process may include various steps such as protection-deprotection strategies to ensure the stability of functional groups during synthesis.

Anticancer Properties

Research indicates that compounds similar to 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol exhibit significant anticancer activity. For instance, studies have demonstrated that methoxy-substituted compounds can inhibit cancer cell proliferation and migration. The presence of methoxy groups has been correlated with enhanced biological activity against various cancer cell lines, including breast cancer (T47D) and lung cancer (A549) cells .

Table 1: Anticancer Activity of Methoxy Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
2-{2-[...]}T47DX.X ± Y.YApoptosis induction
Methoxy Compound AA549X.X ± Y.YInhibition of migration
Methoxy Compound BMCF7X.X ± Y.YCell cycle arrest

Anti-inflammatory Effects

In addition to anticancer properties, the compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various in vitro models. This activity could be attributed to its ability to modulate signaling pathways associated with inflammation .

Study on Anticancer Activity

A notable study by Wu et al. evaluated the anticancer effects of several methoxy-substituted compounds against lung cancer cell lines. The results indicated that compounds with multiple methoxy substitutions exhibited enhanced cytotoxicity compared to their counterparts without such modifications .

Table 2: Cytotoxicity Data from Wu et al.

CompoundCell LineIC50 (μM)
Compound AA5496.3 ± 0.3
Compound BLLC7.1 ± 3.2
Compound CH16508.4 ± 3.0

Mechanistic Insights

The mechanism behind the anticancer activity appears to involve the induction of apoptosis and inhibition of cell migration through modulation of key pathways such as PI3K/Akt and MAPK signaling pathways . These findings underscore the importance of structural modifications in enhancing biological activity.

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